

analytical methods for the quantification of 6,7-Dimethoxyisoindolin-1-one

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Compound of Interest

Compound Name: 6,7-Dimethoxyisoindolin-1-one

CAS No.: 59084-79-6

Cat. No.: B1589003

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Analytical Profiling and Quantification of 6,7-Dimethoxyisoindolin-1-one

Executive Summary & Scientific Context

6,7-Dimethoxyisoindolin-1-one (C₁₀H₁₁NO₃, MW: 193.19 g/mol) is a critical pharmacophore and synthetic intermediate, particularly in the development of HIV-1 integrase inhibitors and influenza virus endonuclease inhibitors [1, 2]. Its structural integrity is paramount; regioisomeric impurities (e.g., 5,6-dimethoxy isomers) or incomplete cyclization byproducts can significantly alter the structure-activity relationship (SAR) of the final drug candidate.

This guide provides two distinct analytical workflows:

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For raw material purity assessment and in-process control (IPC) at high concentrations.[1]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification in biological matrices or genotoxic impurity screening.[1]

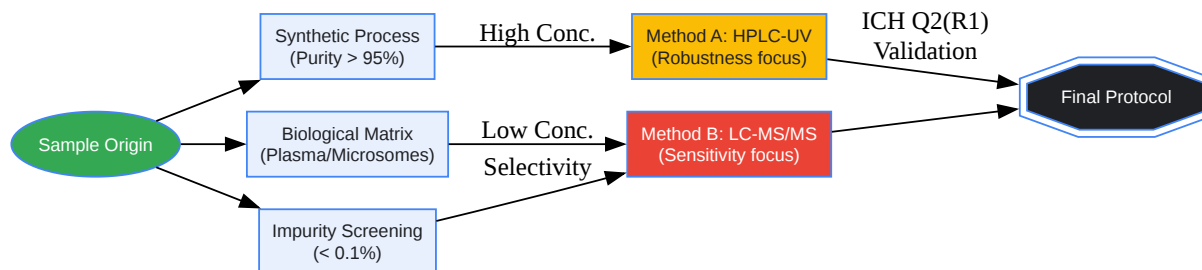
Physicochemical Profile & Method Strategy

Understanding the molecule's behavior is the foundation of a robust protocol.

Property	Value / Characteristic	Analytical Implication
Molecular Weight	193.19 Da	Monoisotopic Mass: 193.07
LogP (Predicted)	~1.1 - 1.5	Moderately polar; ideal for Reverse Phase (RP) chromatography.
pKa	~14 (Lactam NH)	Non-ionizable in standard pH 2-8 range.[1] Neutral species dominates.[1]
UV Maxima	~230 nm, ~290 nm	Dual-band absorption due to the electron-rich dimethoxy-benzene system conjugated with the lactam.
Solubility	DMSO, Methanol, DCM	Samples must be diluted in Mobile Phase A compatible solvents (e.g., 10% DMSO in Water) to prevent peak distortion.[1]

Method Development Workflow

The following diagram illustrates the decision logic for selecting the appropriate quantification path.



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Figure 1: Decision tree for selecting the analytical platform based on sample origin and sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Quantify **6,7-dimethoxyisoindolin-1-one** in bulk powder or reaction mixtures.

Principle: Reverse-phase separation using a C18 stationary phase with diode array detection.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m) or equivalent.[1]
 - Rationale: The "Plus" chemistry reduces tailing for basic/nitrogenous compounds, though this lactam is neutral, the end-capping ensures peak symmetry.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Injection Volume: 5-10 μ L.

- Detection: UV at 230 nm (primary) and 290 nm (secondary for confirmation).[1]

Gradient Table[1]

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	95	5	Equilibration
1.00	95	5	Isocratic Hold
8.00	40	60	Linear Gradient
10.00	5	95	Wash
12.00	5	95	Wash Hold
12.10	95	5	Re-equilibration
15.00	95	5	End

Standard Preparation

- Stock Solution: Dissolve 10 mg of reference standard in 10 mL DMSO (Conc: 1 mg/mL).
- Working Standard: Dilute Stock 1:100 with Water:Acetonitrile (90:10) to reach 10 µg/mL.[1]
- Linearity Curve: Prepare serial dilutions ranging from 0.5 µg/mL to 50 µg/mL.

Method B: LC-MS/MS Protocol (Trace Quantification)

Objective: Quantify trace levels in plasma or complex reaction matrices. Principle: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

- Source: ESI Positive Mode.
- Precursor Ion: $[M+H]^+ = 194.1$ m/z.[1]
- Capillary Voltage: 3.5 kV.[1]
- Desolvation Temp: 400°C.

- Cone Voltage: Optimized to 30V (compound specific).

MRM Transitions

Note: Energies must be optimized per instrument (e.g., Sciex Triple Quad vs. Thermo TSQ).

Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Type	Mechanistic Insight
194.1	179.1	20	Quantifier	Loss of Methyl radical ($\bullet\text{CH}_3$) from methoxy group [3].[1][2]
194.1	163.1	35	Qualifier	Loss of Methoxy radical ($\bullet\text{OCH}_3$) or sequential losses.[1]
194.1	135.1	45	Qualifier	Ring contraction/CO loss typical of lactams.[1]

Sample Preparation (Liquid-Liquid Extraction)

For biological matrices (e.g., rat plasma), protein precipitation is often insufficient due to ion suppression.[1] LLE is recommended.[1]

- Aliquot: 50 μL Plasma.
- IS Addition: Add 10 μL Internal Standard (e.g., Phthalimide or Deuterated analog if available). [1]
- Extraction: Add 500 μL Ethyl Acetate. Vortex 2 min.
- Separation: Centrifuge at 10,000 rpm for 5 min.

- Reconstitution: Evaporate supernatant under N₂ stream; reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness," the method must pass these acceptance criteria before data release.

Parameter	Acceptance Criteria (HPLC)	Acceptance Criteria (LC-MS)
System Suitability	%RSD of Area < 2.0% (n=5)	%RSD of Area Ratio < 5.0% (n=5)
Linearity (R ²)	> 0.999	> 0.99
Accuracy	98.0 - 102.0%	85.0 - 115.0%
LOD (S/N)	> 3:1	> 3:1
LOQ (S/N)	> 10:1	> 10:1
Tailing Factor	< 1.5	N/A

Troubleshooting Guide

- Double Peaks? The solvent strength of the sample is too high. Dilute sample with more water (Mobile Phase A).
- Low Sensitivity in MS? Check for sodium adducts ($[M+Na]^+ = 216.1$).^[1] If dominant, switch mobile phase modifier to Ammonium Formate (5mM) to force protonation.^[1]

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